molecular formula C25H35N3O3 B10826581 2H-Benzimidazol-2-one, 1-((2R)-2,3-dihydroxypropyl)-1,3-dihydro-3-(1-((1R,3S,4S)-spiro(bicyclo(2.2.1)heptane-2,1'-cyclopropan)-3-ylmethyl)-4-piperidinyl)- CAS No. 919482-44-3

2H-Benzimidazol-2-one, 1-((2R)-2,3-dihydroxypropyl)-1,3-dihydro-3-(1-((1R,3S,4S)-spiro(bicyclo(2.2.1)heptane-2,1'-cyclopropan)-3-ylmethyl)-4-piperidinyl)-

Cat. No.: B10826581
CAS No.: 919482-44-3
M. Wt: 425.6 g/mol
InChI Key: DTAPURRKADLRKH-JYRKZWEQSA-N
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Preparation Methods

The synthesis of MK-5757 involves a series of chemical reactions that are typically carried out in a laboratory setting. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is a customized synthesis product, indicating that it requires specialized synthesis technology and capabilities .

Chemical Reactions Analysis

MK-5757 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

    Chemistry: It is used as a research tool to study the effects of ORL1 antagonism.

    Biology: It is used to investigate the biological pathways and molecular targets associated with ORL1 antagonism.

    Medicine: It has been studied for its potential therapeutic effects in treating cognitive impairment and schizophrenia.

    Industry: It is used in the development of new drugs and therapeutic agents.

Mechanism of Action

MK-5757 exerts its effects by antagonizing the ORL1 receptor. This receptor is involved in various physiological processes, including pain modulation, mood regulation, and cognitive function. By blocking the ORL1 receptor, MK-5757 can modulate these processes and potentially provide therapeutic benefits .

Comparison with Similar Compounds

MK-5757 is unique in its specific antagonism of the ORL1 receptor. Similar compounds include other ORL1 antagonists, which may have different chemical structures and pharmacological profiles. Some of these similar compounds include:

    J-113397: Another ORL1 antagonist with a different chemical structure.

    SB-612111: A selective ORL1 antagonist with distinct pharmacological properties.

These compounds share the common feature of ORL1 antagonism but differ in their chemical structures and specific effects .

Properties

CAS No.

919482-44-3

Molecular Formula

C25H35N3O3

Molecular Weight

425.6 g/mol

IUPAC Name

1-[(2R)-2,3-dihydroxypropyl]-3-[1-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]heptane-3,1'-cyclopropane]-2-yl]methyl]piperidin-4-yl]benzimidazol-2-one

InChI

InChI=1S/C25H35N3O3/c29-16-20(30)14-27-22-3-1-2-4-23(22)28(24(27)31)19-7-11-26(12-8-19)15-21-17-5-6-18(13-17)25(21)9-10-25/h1-4,17-21,29-30H,5-16H2/t17-,18+,20-,21+/m1/s1

InChI Key

DTAPURRKADLRKH-JYRKZWEQSA-N

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@@H](C23CC3)CN4CCC(CC4)N5C6=CC=CC=C6N(C5=O)C[C@H](CO)O

Canonical SMILES

C1CC2CC1C(C23CC3)CN4CCC(CC4)N5C6=CC=CC=C6N(C5=O)CC(CO)O

Origin of Product

United States

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